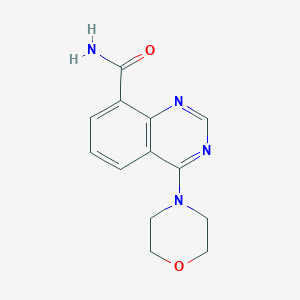
4-Morpholin-4-ylquinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholin-4-ylquinazoline-8-carboxamide is a heterocyclic compound that features a quinazoline core structure substituted with a morpholine ring at the 4-position and a carboxamide group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinazoline-8-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinazoline derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing transition metal-catalyzed reactions to enhance yield and selectivity. These methods may include:
Transition Metal-Catalyzed Reactions: Utilizing catalysts such as palladium or copper to facilitate the formation of the quinazoline core and subsequent functionalization steps.
High-Throughput Synthesis: Employing automated synthesis platforms to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholin-4-ylquinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline and morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholin-4-ylquinazoline-8-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Morpholin-4-ylquinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilinoquinazoline Derivatives: Known for their anticancer activity, these compounds share the quinazoline core but differ in the substituents attached to the core.
Quinazoline N-Oxides: Oxidized derivatives of quinazoline with potential biological activities.
Dihydroquinazoline Derivatives: Reduced forms of quinazoline with distinct chemical and biological properties.
Uniqueness
4-Morpholin-4-ylquinazoline-8-carboxamide is unique due to the presence of both the morpholine ring and the carboxamide group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for drug development and research.
Propiedades
Fórmula molecular |
C13H14N4O2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
4-morpholin-4-ylquinazoline-8-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c14-12(18)9-2-1-3-10-11(9)15-8-16-13(10)17-4-6-19-7-5-17/h1-3,8H,4-7H2,(H2,14,18) |
Clave InChI |
GCHMJLGIJQKFDV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=NC3=C2C=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















